Methyl 2-(5-fluoro-3-phenyl-1H-indazol-1-yl)acetate
CAS No.:
Cat. No.: VC15911044
Molecular Formula: C16H13FN2O2
Molecular Weight: 284.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H13FN2O2 |
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Molecular Weight | 284.28 g/mol |
IUPAC Name | methyl 2-(5-fluoro-3-phenylindazol-1-yl)acetate |
Standard InChI | InChI=1S/C16H13FN2O2/c1-21-15(20)10-19-14-8-7-12(17)9-13(14)16(18-19)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Standard InChI Key | NRDWIHDTVGETIL-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)CN1C2=C(C=C(C=C2)F)C(=N1)C3=CC=CC=C3 |
Introduction
Chemical Structure and Molecular Characteristics
The molecular formula of methyl 2-(5-fluoro-3-phenyl-1H-indazol-1-yl)acetate is C₁₆H₁₃FN₂O₂, with a molecular weight of 284.29 g/mol (calculated from analogous structures ). The indazole core consists of a bicyclic aromatic system with nitrogen atoms at positions 1 and 2. Key substituents include:
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5-Fluoro group: Enhances metabolic stability and influences electronic properties .
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3-Phenyl group: Contributes to hydrophobic interactions in biological systems .
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Methyl acetate side chain: Modifies solubility and bioavailability .
Structural Analogues and Comparative Analysis
Comparisons with structurally similar compounds reveal critical trends:
The target compound’s fluorine and phenyl groups likely enhance its lipophilicity (predicted LogP ≈ 2.5–3.0 ) compared to non-fluorinated analogs.
Synthesis and Manufacturing Approaches
While no direct synthesis route for methyl 2-(5-fluoro-3-phenyl-1H-indazol-1-yl)acetate is documented, analogous methods suggest a multi-step process:
Key Synthetic Steps
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Indazole Core Formation:
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Functionalization at Position 3:
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Esterification at Position 1:
Optimization Challenges
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Yield Variability: Reported yields for similar reactions range from 40% to 81%, depending on base selection (K₂CO₃ vs. NaOH) .
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Purification: Silica gel chromatography (e.g., PE/EA = 3:1) is commonly employed .
Physicochemical Properties
Thermal Stability and Solubility
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Melting Point: Estimated at 110–130°C based on fluorinated indazoles .
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Solubility: Low aqueous solubility (<1 mg/mL) predicted due to aromatic and hydrophobic groups; soluble in DMSO, DMF, and dichloromethane .
Spectroscopic Data
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¹H NMR (DMSO-d₆): Expected signals include δ 7.6–7.8 (aromatic protons), δ 5.2–5.4 (acetate methylene), and δ 3.7 (ester methyl) .
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MS (ESI+): Predicted m/z 285.1 [M+H]⁺.
Applications and Future Directions
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